molecular formula C7H12IN B13549911 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine

Cat. No.: B13549911
M. Wt: 237.08 g/mol
InChI Key: UNDOPGOXBWZDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Iodobicyclo[111]pentan-1-yl}ethan-1-amine is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by an amination reaction. One common method involves the reaction of 3-iodobicyclo[1.1.1]pentane with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can modify the amine group to form various oxidized or reduced products .

Scientific Research Applications

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine is unique due to its specific combination of a bicyclic structure with an iodine atom and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H12IN

Molecular Weight

237.08 g/mol

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine

InChI

InChI=1S/C7H12IN/c8-7-3-6(4-7,5-7)1-2-9/h1-5,9H2

InChI Key

UNDOPGOXBWZDNS-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCN

Origin of Product

United States

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